(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropenylamines. These compounds are characterized by the presence of a phenyl group attached to a propenylamine moiety. The specific structure of this compound includes a fluorine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde and a suitable amine.
Condensation Reaction: The benzaldehyde is subjected to a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine: Similar structure with a different position of the methoxy group.
(1S)-1-(2-Fluoro-5-ethoxyphenyl)prop-2-enylamine: Similar structure with an ethoxy group instead of a methoxy group.
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-ynylamine: Similar structure with a triple bond instead of a double bond.
Uniqueness
The uniqueness of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group can lead to unique interactions with molecular targets and distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
SCYUSNMFXVWIOQ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)[C@H](C=C)N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(C=C)N |
Origin of Product |
United States |
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